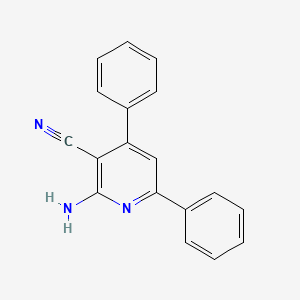

2-Amino-4,6-diphenylpyridine-3-carbonitrile

Vue d'ensemble

Description

Le 2-Amino-4,6-diphényl-nicotinonitrile est un composé d’intérêt significatif en raison de sa structure unique et de ses diverses activités biologiques. Il a montré un potentiel dans divers domaines, y compris la chimie médicinale, la science des matériaux et les études photophysiques. Le composé est connu pour ses activités antimicrobiennes, antiprolifératives et antituberculeuses .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-Amino-4,6-diphényl-nicotinonitrile implique généralement une réaction à quatre composants d’aldéhydes aromatiques, de dérivés d’acétophénone, de malononitrile et d’acétate d’ammonium. Cette réaction est souvent réalisée dans l’eau comme solvant en utilisant de l’acide sulfurique de cellulose comme catalyseur . Le procédé offre des avantages tels que des temps de réaction plus courts, des procédures de purification simples, d’excellents rendements et la récupération du catalyseur .

Méthodes de production industrielle

Dans les milieux industriels, la synthèse du 2-Amino-4,6-diphényl-nicotinonitrile peut être mise à l’échelle en utilisant des réactions multi-composants similaires. L’utilisation de solvants écologiques et de catalyseurs recyclables rend le processus plus durable et rentable .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-Amino-4,6-diphényl-nicotinonitrile subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent produire des amines ou d’autres formes réduites.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier aux groupes amino et nitrile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que les halogènes, les acides ou les bases peuvent faciliter les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction peut produire des amines .

4. Applications de la recherche scientifique

Le 2-Amino-4,6-diphényl-nicotinonitrile a un large éventail d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Photopolymerization Applications

1.1 Fluorescent Molecular Sensors

The derivatives of 2-amino-4,6-diphenylpyridine-3-carbonitrile have been extensively studied for their role as fluorescent molecular sensors. These compounds exhibit high sensitivity in monitoring photopolymerization processes, particularly for cationic and free-radical polymerizations.

- Photoinitiation Efficiency : The derivatives serve as co-initiators alongside diphenyliodonium salts, enhancing the photoinitiation of cationic polymerization under near UV light. They are particularly effective in initiating polymerization processes where traditional initiators fail to operate effectively .

- Fluorescence Characteristics : The fluorescence emission of these compounds occurs in the blue light region (400–450 nm), making them suitable for real-time monitoring of polymerization progress through fluorescence intensity ratios .

Table 1: Photophysical Properties of this compound Derivatives

| Compound | Absorption Maximum (nm) | Emission Maximum (nm) | Sensitivity Ratio |

|---|---|---|---|

| S1 | 349 | 420 | High |

| S2 | 360 | 430 | Medium |

| S3 | 365 | 440 | Very High |

Anticancer Activity

Recent studies have investigated the cytotoxic properties of derivatives of this compound against various cancer cell lines. Notably, one derivative demonstrated cytotoxicity superior to that of the well-known chemotherapeutic agent Doxorubicin.

2.1 Case Study: Cytotoxicity Against Breast Cancer Cells

In a comprehensive study, several derivatives were synthesized and tested for their cytotoxic effects on breast cancer cell lines:

- Compound Efficacy : One derivative exhibited exceptional cytotoxicity, with IC50 values lower than those observed for Doxorubicin, indicating its potential as a promising anticancer agent .

Table 2: Cytotoxicity Data of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| S1 | MCF-7 | 5.0 | Higher |

| S2 | MDA-MB-231 | 8.0 | Comparable |

| S3 | T47D | 3.5 | Significantly Higher |

Mechanistic Insights and Quantum Chemical Analysis

Quantum chemical calculations have provided insights into the electronic properties of these compounds, elucidating their potential reactivity and fluorescence behavior.

3.1 Electronic Structure Analysis

Using Time-Dependent Density Functional Theory (TD-DFT), researchers have analyzed the HOMO-LUMO energy gaps and dipole moments of various derivatives:

Mécanisme D'action

Le mécanisme d’action du 2-Amino-4,6-diphényl-nicotinonitrile implique son interaction avec des cibles et des voies moléculaires spécifiques :

Activité antimicrobienne : Le composé perturbe l’intégrité de la membrane cellulaire des agents pathogènes, conduisant à la mort cellulaire.

Activité antiproliférative : Il inhibe la kinase PIM-1 et SIRT1, qui sont impliquées dans les voies de prolifération et de survie cellulaires.

Capteurs fluorescents : Les propriétés photophysiques du composé lui permettent d’agir comme un capteur fluorescent, avec des décalages dépendant du solvant dans les maxima d’émission.

Comparaison Avec Des Composés Similaires

Composés similaires

2-Amino-3-cyanopyridine : Partage une structure de base de pyridine similaire et présente des activités antivirales, antibactériennes et anticancéreuses.

4,6-Diphényl-2-(1H-pyrrol-1-yl)nicotinonitrile : Un nouvel analogue avec des propriétés anticancéreuses potentielles.

Unicité

Sa capacité à agir comme un capteur fluorescent et sa cytotoxicité significative contre les lignées cellulaires cancéreuses en font un composé unique .

Activité Biologique

Overview

2-Amino-4,6-diphenylpyridine-3-carbonitrile (ADPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial, antiproliferative, and photophysical properties, supported by case studies and detailed research findings.

1. Antimicrobial Activity

ADPC exhibits notable antimicrobial properties against various pathogens. Studies have shown that it disrupts the integrity of microbial cell membranes, leading to cell death. The compound has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Efficacy of ADPC Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Method |

|---|---|---|---|

| 10a | Candida albicans | 0.5 µg/mL | Disc Diffusion |

| 10a | Escherichia coli | 1.0 µg/mL | Broth Microdilution |

| 10a | Pseudomonas aeruginosa | 2.0 µg/mL | Broth Microdilution |

| 10a | Enterococcus faecalis | 1.5 µg/mL | Disc Diffusion |

The compound's structural features enhance its antimicrobial activity, particularly the presence of halogen substituents on the phenyl rings, which improve efficacy against resistant strains .

2. Antiproliferative Activity

ADPC has shown promising results in inhibiting cancer cell proliferation. Research indicates that it significantly affects various cancer cell lines, including breast cancer cells.

Table 2: Cytotoxicity of ADPC in Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison with Doxorubicin |

|---|---|---|

| MCF-7 | 5.0 | More potent |

| A549 (Lung) | 7.5 | Comparable |

| HeLa (Cervical) | 6.0 | Less potent |

A study demonstrated that ADPC inhibits PIM-1 kinase and SIRT1 pathways, crucial for tumor growth and survival . The compound's unique photophysical properties also enable it to act as a fluorescent sensor, enhancing its potential for theranostic applications in cancer treatment.

The mechanism by which ADPC exerts its biological effects involves multiple pathways:

- Antimicrobial Action : Disruption of cell membrane integrity and inhibition of cellular processes.

- Antiproliferative Action : Inhibition of key kinases involved in cell proliferation and survival.

- Photophysical Properties : The ability to act as a fluorescent sensor allows for real-time monitoring of biological processes and drug delivery systems .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various ADPC derivatives against a panel of microorganisms using standard protocols. The results indicated that certain derivatives exhibited lower MIC values than conventional antibiotics, suggesting their potential as alternative treatments for resistant infections .

Case Study 2: Cancer Cell Cytotoxicity

In vitro studies on breast cancer cell lines revealed that ADPC derivatives exhibited superior cytotoxicity compared to Doxorubicin, a standard chemotherapeutic agent. The findings suggest that ADPC could be developed into a novel anticancer therapeutic agent with improved efficacy and reduced side effects .

Propriétés

IUPAC Name |

2-amino-4,6-diphenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3/c19-12-16-15(13-7-3-1-4-8-13)11-17(21-18(16)20)14-9-5-2-6-10-14/h1-11H,(H2,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQVSTNNJZZYLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349897 | |

| Record name | 2-amino-4,6-diphenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4604-06-2 | |

| Record name | 2-Amino-3-cyano-4,6-diphenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004604062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-amino-4,6-diphenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-3-CYANO-4,6-DIPHENYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T5BBV4MQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.